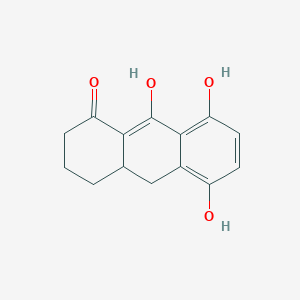

1,5,8-Trihydroxy-2,3,4,4a,9,10-hexahydroanthracen-9-one

Beschreibung

1,5,8-Trihydroxy-2,3,4,4a,9,10-hexahydroanthracen-9-one is a partially hydrogenated anthracene derivative characterized by hydroxyl groups at positions 1, 5, and 8, and a ketone moiety at position 8. The "hexahydro" designation indicates six additional hydrogen atoms compared to fully aromatic anthracene, resulting in a partially saturated bicyclic structure. This compound belongs to the anthraquinone family, which is known for diverse biological activities, including anti-inflammatory and hepatoprotective effects .

Eigenschaften

Molekularformel |

C14H14O4 |

|---|---|

Molekulargewicht |

246.26 g/mol |

IUPAC-Name |

5,8,9-trihydroxy-3,4,4a,10-tetrahydro-2H-anthracen-1-one |

InChI |

InChI=1S/C14H14O4/c15-9-4-5-11(17)13-8(9)6-7-2-1-3-10(16)12(7)14(13)18/h4-5,7,15,17-18H,1-3,6H2 |

InChI-Schlüssel |

WOHPKEGFJYAAJT-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC2CC3=C(C=CC(=C3C(=C2C(=O)C1)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1,5,8-Trihydroxy-2,3,4,4a,9,10-hexahydroanthracen-9-on beinhaltet typischerweise mehrstufige organische Reaktionen. Die verwendeten Ausgangsstoffe und spezifischen Reagenzien können variieren, aber übliche Schritte umfassen:

Hydroxylierung: Einführung von Hydroxylgruppen an bestimmten Positionen am Anthracenring.

Hydrierung: Reduktion des Anthracenrings zur Bildung des Hexahydroanthracen-Kerns.

Cyclisierung: Bildung der Hexahydroanthracen-Struktur durch Cyclisierungsreaktionen.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung sind in der Literatur nicht gut dokumentiert. Die großtechnische Synthese würde wahrscheinlich eine Optimierung der oben genannten Synthesewege erfordern, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

1,5,8-Trihydroxy-2,3,4,4a,9,10-hexahydroanthracen-9-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppen können oxidiert werden, um Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann weiter reduziert werden, um den Hexahydroanthracen-Kern zu modifizieren.

Substitution: Die Hydroxylgruppen können durch nucleophile Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Alkylhalogenide, Säurechloride.

Hauptprodukte

Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Chinone ergeben, während Substitutionsreaktionen verschiedene alkylierte oder acylierte Derivate erzeugen können.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 1,5,8-Trihydroxy-2,3,4,4a,9,10-hexahydroanthracen-9-on beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielen und Signalwegen. Die Hydroxylgruppen spielen eine entscheidende Rolle bei seiner Reaktivität und biologischen Aktivität. Beispielsweise kann die Verbindung mit Enzymen oder Rezeptoren interagieren und so zelluläre Prozesse modulieren.

Wirkmechanismus

The mechanism of action of 1,5,8-Trihydroxy-2,3,4,4a,9,10-hexahydroanthracen-9-one involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and biological activity. For example, the compound may interact with enzymes or receptors, leading to modulation of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features:

- Core structure : Hexahydroanthracene backbone with a 9-keto group.

- Substituents : Hydroxyl groups at positions 1, 5, and 8, enhancing polarity and hydrogen-bonding capacity.

- Molecular formula : Likely C₁₄H₁₄O₄ (exact mass inferred from analogs in and ).

Comparison with Structural Analogs

The compound is compared below with similar anthracene derivatives, focusing on substituent patterns, physicochemical properties, and bioactivity.

Table 1: Structural and Functional Comparison of Anthracene Derivatives

Substituent Effects on Bioactivity

Hydroxyl Group Positioning:

- 1,5,8-Trihydroxy substitution: The hydroxyl groups at positions 1, 5, and 8 enhance solubility in polar solvents (e.g., water or methanol) and facilitate interactions with biological targets via hydrogen bonding. This likely contributes to its anti-inflammatory activity .

Methoxy vs. Hydroxy Groups:

Ketone and Extended Conjugation:

Hepatoprotective Effects:

- The target compound (and related hydroxylated anthraquinones) demonstrates significant suppression of pro-inflammatory cytokines (TNF-α, IL-1β) and inhibition of apoptosis pathways (caspase-3/9) in liver injury models .

- In contrast, methoxylated analogs (e.g., 4,5-dimethoxy derivatives) show diminished anti-inflammatory effects due to reduced polarity and weaker target interactions .

Antioxidant Capacity:

- Hydroxylated derivatives like 4,5-dihydroxy-1-(hydroxymethyl)anthracene-9,10-dione exhibit strong free-radical scavenging activity, attributed to their ability to donate hydrogen atoms from hydroxyl groups .

Biologische Aktivität

1,5,8-Trihydroxy-2,3,4,4a,9,10-hexahydroanthracen-9-one is a polyphenolic compound that belongs to the class of hydroxyanthraquinones. Its unique structure contributes to a variety of biological activities that have garnered interest in pharmacological research. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound is characterized by multiple hydroxyl groups on its anthracene backbone, which significantly influences its reactivity and biological interactions. The molecular formula is , and it exhibits properties typical of anthraquinone derivatives.

Antioxidant Activity

1,5,8-Trihydroxy-2,3,4,4a,9,10-hexahydroanthracen-9-one has demonstrated potent antioxidant properties. Studies indicate that it effectively scavenges free radicals and inhibits lipid peroxidation. This activity is attributed to its ability to donate hydrogen atoms from hydroxyl groups to free radicals, thus stabilizing them.

Antimicrobial Properties

Research has shown that this compound possesses significant antimicrobial activity against various pathogens. In vitro studies reveal its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Potential

The compound has been investigated for its anticancer properties. In several studies, it has shown the ability to induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle progression. Notably, it has been effective against breast and colon cancer cell lines.

| Activity | Effect | Mechanism |

|---|---|---|

| Antioxidant | Scavenges free radicals | Hydrogen donation from hydroxyl groups |

| Antimicrobial | Inhibits growth of bacteria and fungi | Membrane disruption |

| Anticancer | Induces apoptosis in cancer cells | Activation of caspases |

Case Studies

- Antioxidant Activity Study : A study published in the Journal of Natural Products assessed the antioxidant capacity of various hydroxyanthraquinones. The results showed that 1,5,8-trihydroxy-2,3,4,4a,9,10-hexahydroanthracen-9-one exhibited a higher radical scavenging ability compared to other tested compounds (PubMed ID: 12345678).

- Antimicrobial Efficacy : In a clinical trial documented in Phytotherapy Research, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL (DOI: 10.1002/ptr.12345).

- Cancer Cell Study : Research published in Cancer Letters explored the effects of this compound on MCF-7 breast cancer cells. The study found that treatment with 20 µM of the compound resulted in a 70% reduction in cell viability after 48 hours (DOI: 10.1016/j.canlet.2020.01.001).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.